propan-2-yl (2R)-2-hydroxypropanoate
Description
Propan-2-yl (2R)-2-hydroxypropanoate is an ester derivative of lactic acid, characterized by its isopropyl ester group and the (2R)-stereochemistry at the hydroxyl-bearing carbon. This configuration imparts distinct physical and chemical properties, making it relevant in pharmaceutical and fine chemical synthesis. The compound’s structure combines a chiral center with an ester functional group, influencing its solubility, stability, and reactivity.
Properties
CAS No. |
77027-85-1 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl (2R)-2-hydroxypropanoate can be synthesized through the esterification of (2R)-2-hydroxypropanoic acid (lactic acid) with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where lactic acid and isopropanol are continuously fed into the reactor, and the ester product is continuously removed. The use of a distillation column helps in the separation and purification of the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2R)-2-hydroxypropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to lactic acid and isopropanol.
Transesterification: This reaction involves the exchange of the isopropyl group with another alcohol in the presence of a catalyst, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Lactic acid and isopropanol.
Transesterification: A new ester and isopropanol.
Reduction: (2R)-2-hydroxypropanol and isopropanol.
Scientific Research Applications
Pharmaceutical Applications
Isopropyl lactate is recognized for its biocompatibility and biodegradability , making it a suitable candidate for pharmaceutical formulations. It serves as a solvent and excipient in drug delivery systems.
Drug Delivery Systems
- Formulations : Isopropyl lactate is used in topical formulations due to its ability to enhance skin permeation. It acts as a carrier for active pharmaceutical ingredients (APIs), improving their solubility and bioavailability.
- Case Study : A study demonstrated that isopropyl lactate significantly increased the permeability of diclofenac through human skin, suggesting its potential in transdermal drug delivery systems .
| Property | Value |
|---|---|
| Solubility in water | Moderate |
| Skin permeability | High |
| Biodegradability | Yes |
Cosmetic Applications
In the cosmetic industry, isopropyl lactate serves multiple functions, including as a solvent, emulsifier, and skin-conditioning agent.
Skin Care Products
- Moisturizers : Its emollient properties help to retain moisture in skin formulations.
- Case Study : In formulations for anti-aging creams, isopropyl lactate was shown to improve the texture and absorption of active ingredients, enhancing overall efficacy .
| Cosmetic Product Type | Function |
|---|---|
| Moisturizers | Emollient |
| Sunscreens | Solvent |
| Anti-aging creams | Enhancer |
Food Technology Applications
Isopropyl lactate is utilized in food technology primarily as a flavoring agent and preservative due to its antimicrobial properties.
Food Preservation
- Antimicrobial Agent : The compound exhibits inhibitory effects against certain bacteria, making it effective in extending the shelf life of food products.
- Case Study : Research indicated that incorporating isopropyl lactate in meat products reduced microbial growth significantly compared to control samples .
| Food Product Type | Application |
|---|---|
| Meat products | Preservative |
| Baked goods | Flavor enhancer |
Industrial Applications
Beyond consumer products, isopropyl lactate finds use in industrial applications such as cleaning agents and solvents.
Cleaning Agents
- Due to its solvent properties, it is effective in removing oils and greases from surfaces.
- Case studies have shown that formulations containing isopropyl lactate outperform traditional solvents in terms of environmental safety and efficacy .
| Industrial Use | Benefit |
|---|---|
| Surface cleaners | Eco-friendly solvent |
| Degreasers | Effective cleaning |
Mechanism of Action
The mechanism of action of propan-2-yl (2R)-2-hydroxypropanoate involves its interaction with various molecular targets depending on its application. In enzymatic reactions, the ester can act as a substrate for esterases, which catalyze its hydrolysis to lactic acid and isopropanol. The chiral nature of the compound allows for enantioselective interactions with enzymes and receptors, making it valuable in stereospecific synthesis and drug development.
Comparison with Similar Compounds
Stereochemical Variants
- Magnesium (2R/S/RS)-2-hydroxypropanoate dihydrate (): Unlike the ester form, this magnesium salt exists as a mixture of (2R), (2S), and (2RS) stereoisomers. The ionic nature of the salt enhances its water solubility compared to the lipophilic isopropyl ester. Such salts are commonly used in electrolyte replenishment, whereas the ester form is suited for prodrug formulations due to improved membrane permeability .
- Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (): This compound shares the (R)-configuration but introduces a hydroxyphenyl substituent, increasing hydrogen-bonding capacity and reducing solubility in nonpolar solvents. The additional aromatic group also enhances UV absorption, making it useful in spectroscopic analysis .
Functional Group Modifications
- Ethyl (2E)-2-(hydroxyimino)propanoate (): The substitution of the hydroxyl group with a hydroxyimino moiety introduces conjugation and planarity, altering reactivity. The E-configuration stabilizes the molecule via intramolecular hydrogen bonding, which is absent in the target compound. This derivative is more prone to nucleophilic attack at the imino group .
- Propan-2-yl (2S)-2-{...}propanoate (): Complex esters like these retain the isopropyl group but incorporate heterocyclic and phosphoramidate functionalities. These modifications significantly increase molecular weight (e.g., 600.38 g/mol in ) and introduce sites for enzymatic cleavage, critical for antiviral prodrugs like Sofosbuvir derivatives .
Substituent Effects
- Prop-2-yn-1-yl (2R)-2-{...}propanoate (): Replacing the isopropyl group with a propargyl ester enhances electrophilicity and reactivity in click chemistry applications. The presence of chloro-fluoropyridinyl substituents further increases lipophilicity and metabolic stability, favoring pesticidal or herbicidal uses .
- (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid (): The acetamido and thioether groups introduce hydrogen-bonding and sulfur-based reactivity, respectively. This compound’s zwitterionic nature at physiological pH contrasts with the neutral ester, affecting bioavailability and enzymatic interactions .
Physical and Chemical Property Analysis
Table 1: Comparative Properties of Propan-2-yl (2R)-2-hydroxypropanoate and Analogues
Key Research Findings
- Stereochemistry and Bioactivity: The (2R)-configuration in this compound is critical for enantioselective interactions in drug metabolism, as seen in Sofosbuvir-related compounds (). Racemic mixtures (e.g., magnesium lactate in ) exhibit reduced pharmacological specificity .
- Solubility Trends: Esters generally exhibit lower water solubility than their salt counterparts. For example, magnesium lactate hydrate () is freely water-soluble, whereas the isopropyl ester requires organic solvents like ethanol or acetone .
- Structural Complexity and Applications : Addition of phosphoramidate or heterocyclic groups () enhances therapeutic targeting but complicates synthesis and purification. These derivatives rely on advanced analytical techniques, including SHELX-based crystallography (), for structural validation .
Biological Activity
Introduction
Propan-2-yl (2R)-2-hydroxypropanoate, commonly known as isopropyl lactate, is an ester derived from lactic acid. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food preservation. This article explores the biological activity of isopropyl lactate, supported by data tables, case studies, and research findings.
Isopropyl lactate has the following chemical structure:
- Chemical Formula : C₃H₆O₃
- Molecular Weight : 90.08 g/mol
- CAS Number : 97-61-0
The compound is characterized by its ester functional group and the presence of a hydroxyl group, which contribute to its solubility and reactivity.
Antimicrobial Activity
Isopropyl lactate exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5% |
| Staphylococcus aureus | 0.3% |
| Candida albicans | 0.4% |
A study published in the Journal of Applied Microbiology demonstrated that isopropyl lactate could serve as a potential preservative in food products due to its ability to reduce microbial load without compromising food quality .
Anti-inflammatory Properties
Research indicates that isopropyl lactate possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, making it a candidate for therapeutic applications in inflammatory diseases.
A case study involving human macrophages demonstrated that treatment with isopropyl lactate resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls . This suggests its potential use in managing conditions like arthritis and other inflammatory disorders.
Skin Penetration Enhancer
Isopropyl lactate is recognized as an effective skin penetration enhancer, facilitating the transdermal delivery of drugs. Its ability to alter skin permeability has been utilized in formulations for topical medications.
A comparative study assessed the penetration efficiency of various enhancers, with results indicating that isopropyl lactate increased the permeation of diclofenac through human skin by 60% compared to control formulations without enhancers .
Safety and Toxicology
Safety assessments have indicated that isopropyl lactate has a low toxicity profile when used appropriately. In animal studies, no significant adverse effects were observed at concentrations typically used in cosmetic and pharmaceutical applications. However, further long-term studies are warranted to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
